Asiaticoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asiaticoside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in cell growth inhibition and anti-apoptotic effects.

Medicine: Extensively studied for its wound healing, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the cosmetic industry for its anti-aging and skin hydration properties.

Mécanisme D'action

Asiaticoside, also known as Asiaticosid, is a bioactive compound derived from the herbaceous plant Centella asiatica. It has been identified as a marker compound in the Chinese Pharmacopoeia . This compound offers a wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities .

Target of Action

This compound primarily targets the NLRP3 inflammasome and the PI3K-AKT and NF-κB pathways . These targets play crucial roles in inflammation, apoptosis, and various cellular signaling cascades .

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. It forms a stable complex with the NLRP3 protein , which plays a key role in the inflammatory response. This compound also interacts with the PI3K-AKT and NF-κB pathways , which are involved in cell survival, proliferation, and inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. It performs an anti-photoaging effect through inflammation- and apoptosis-related signaling pathways, especially the PI3K-AKT and NF-κB pathways . It also reduces endothelial permeability, which can effectively protect against the occurrence of atherosclerosis by lowering the levels of intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin .

Pharmacokinetics

This compound shows favorable pharmacokinetics and is found to be bioavailable following oral or intraperitoneal administration . Certain modifications need to be made to the structural makeup of this compound to improve its pharmacokinetic properties .

Result of Action

This compound exhibits numerous molecular and cellular effects. It reduces the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors . It also alleviates symptoms of Parkinson’s disease induced by MPTP through its interaction with the NLRP3 protein .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-photoaging effect is particularly relevant in environments with high ultraviolet A (UVA) exposure . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Asiaticoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are involved in inflammatory responses . Additionally, this compound upregulates heme oxygenase-1 (HO-1) expression, contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It promotes the proliferation of human dermal fibroblasts and enhances collagen synthesis, which is crucial for wound healing . This compound also influences cell signaling pathways, such as the TGF-β1/Smad pathway, to delay senescence and reduce reactive oxygen species (ROS) generation in UV-exposed cells . Furthermore, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by modulating the PI3K/Akt and MAPK/ERK pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits COX-2, reducing the production of pro-inflammatory mediators . It also activates the TGF-β1/Smad pathway, leading to the attenuation of cell senescence and oxidative stress . Additionally, this compound modulates the cAMP/PKA signaling pathway, which plays a role in reducing inflammation and apoptosis in retinal pigment epithelial cells . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound production by the endophytic fungus Colletotrichum gloeosporioides peaks on the 15th day of incubation and decreases in subsequent generations . In hepatocellular carcinoma cells, this compound inhibits proliferation and induces apoptosis in a dose- and time-dependent manner . These findings suggest that this compound’s stability and efficacy can vary over time, highlighting the importance of temporal considerations in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In lipopolysaccharide-treated rats, this compound dose-dependently inhibits fever and inflammatory responses by reducing serum tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . Additionally, this compound exhibits cytotoxic effects on tumor cells and induces apoptosis in a dose-dependent manner . High doses of this compound may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through a series of glycosylation steps involving glycoside glycosyltransferases, which add glucose and rhamnose moieties to the triterpene backbone . This compound also modulates the cAMP/PKA pathway, which is involved in regulating inflammation and apoptosis in retinal pigment epithelial cells . These metabolic interactions highlight the compound’s role in various biochemical processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound has been shown to inhibit the loss of junction proteins in the blood-spinal cord barrier, suggesting its involvement in maintaining cellular integrity . Additionally, this compound’s distribution within tissues is influenced by its interactions with various biomolecules, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound induces the nuclear translocation of β-catenin in human periodontal ligament cells, promoting osteogenic differentiation through the Wnt/β-catenin signaling pathway . This localization is essential for the compound’s ability to modulate gene expression and cellular processes. Furthermore, this compound’s glycosylation affects its solubility and subcellular distribution, influencing its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Asiaticoside can be extracted from Centella asiatica using various solvents such as methanol, ethanol, hexane, water, and ethyl acetate . The extraction process involves the use of subcritical water, which provides higher yields compared to traditional solvent extraction methods .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of Centella asiatica plants, followed by extraction using solvents. The extracts are then purified using techniques such as liquid chromatography to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Asiaticoside undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Hydrolysis of this compound can be performed using acidic or basic conditions to yield asiatic acid and glucose.

Major Products: The major products formed from these reactions include asiatic acid, which is the aglycone form of this compound, and glucose .

Comparaison Avec Des Composés Similaires

Madecassoside: Similar in structure and function, known for its wound healing and anti-inflammatory properties.

Asiatic Acid: The aglycone form of asiaticoside, with potent antioxidant and anti-inflammatory effects.

Madecassic Acid: Another triterpenoid with similar therapeutic properties.

Uniqueness: this compound is unique due to its extensive distribution in the brain, stomach, and skin, and its rapid absorption and bioavailability . It also exhibits a broader range of pharmacological activities compared to its counterparts .

Propriétés

Numéro CAS |

16830-15-2 |

|---|---|

Formule moléculaire |

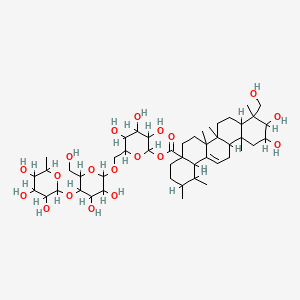

C48H78O19 |

Poids moléculaire |

959.1 g/mol |

Nom IUPAC |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1 |

Clé InChI |

WYQVAPGDARQUBT-UKASDBIYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

SMILES isomérique |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |

Apparence |

Solid powder |

melting_point |

235 - 238 °C |

Key on ui other cas no. |

16830-15-2 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Asiaticoside; Ba 2742; BRN0078195; CCRIS8995; NSC166062; BRN-0078195; CCRIS-8995; NSC-166062; BRN 0078195; CCRIS 8995; NSC 166062; Emdecassol; Madecassol; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.